Acetic acid, (((6S)-6-((3-(diphenylmethyl)-6-oxo-1(6H)-pyridazinyl)methyl)-5,6,7,8-tetrahydro-1-naphthalenyl)oxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FR-181877 is a small molecule drug developed by Fujisawa Pharmaceutical Co, LtdThis compound has shown potential in the treatment of cardiovascular diseases due to its ability to inhibit platelet aggregation and promote vasodilation .
Preparation Methods
The synthesis of FR-181877 involves several key steps:
Dehydroxylation: The starting compound undergoes dehydroxylation by hydrogenation over palladium on carbon in methanol to produce tetralinecarboxylic acid methyl ester.
Reduction: The tetralinecarboxylic acid methyl ester is then reduced using lithium aluminium hydride in tetrahydrofuran to yield tetralinemethanol as a mixture of enantiomers.
Separation of Isomers: The enantiomers are separated by acylation of the alcohol with (-)-menthyl chloroformate in pyridine, followed by recrystallization to obtain (-)-menthyl carbonate.
Chemical Reactions Analysis
FR-181877 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminium hydride.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others under controlled conditions.
Condensation: Condensation reactions with other compounds can lead to the formation of complex derivatives
Scientific Research Applications
FR-181877 has several scientific research applications:
Cardiovascular Research: It is primarily used in the study of cardiovascular diseases due to its role as a prostaglandin I2 receptor agonist.
Pharmacological Studies: The compound is used in pharmacological studies to understand its effects on various biological pathways and its potential therapeutic benefits.
Drug Development: FR-181877 serves as a lead compound in the development of new drugs targeting cardiovascular diseases.
Mechanism of Action
FR-181877 exerts its effects by acting as an agonist for the prostaglandin I2 receptor. This receptor is involved in various physiological processes, including the inhibition of platelet aggregation and the promotion of vasodilation. By binding to this receptor, FR-181877 mimics the effects of prostaglandin I2, leading to its therapeutic benefits in cardiovascular diseases .
Comparison with Similar Compounds
FR-181877 is unique due to its specific action on the prostaglandin I2 receptor. Similar compounds include:
Emorfazone: A nonsteroidal anti-inflammatory drug.
FK838: Used for therapeutic intervention in renal-urologic conditions.
EMD57283: A cardiovascular agent.
NIP502: Used in respiratory diseases.
These compounds share some pharmacological properties with FR-181877 but differ in their specific targets and therapeutic applications.
Properties
CAS No. |
172936-99-1 |
---|---|
Molecular Formula |
C30H28N2O4 |
Molecular Weight |
480.6 g/mol |
IUPAC Name |
2-[[(6S)-6-[(3-benzhydryl-6-oxopyridazin-1-yl)methyl]-5,6,7,8-tetrahydronaphthalen-1-yl]oxy]acetic acid |
InChI |
InChI=1S/C30H28N2O4/c33-28-17-16-26(30(22-8-3-1-4-9-22)23-10-5-2-6-11-23)31-32(28)19-21-14-15-25-24(18-21)12-7-13-27(25)36-20-29(34)35/h1-13,16-17,21,30H,14-15,18-20H2,(H,34,35)/t21-/m0/s1 |
InChI Key |
FFRFCEJVGONUHG-NRFANRHFSA-N |
Isomeric SMILES |
C1CC2=C(C[C@H]1CN3C(=O)C=CC(=N3)C(C4=CC=CC=C4)C5=CC=CC=C5)C=CC=C2OCC(=O)O |
SMILES |
C1CC2=C(CC1CN3C(=O)C=CC(=N3)C(C4=CC=CC=C4)C5=CC=CC=C5)C=CC=C2OCC(=O)O |
Canonical SMILES |
C1CC2=C(CC1CN3C(=O)C=CC(=N3)C(C4=CC=CC=C4)C5=CC=CC=C5)C=CC=C2OCC(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
FR 181877 FR-181877 FR181877 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.